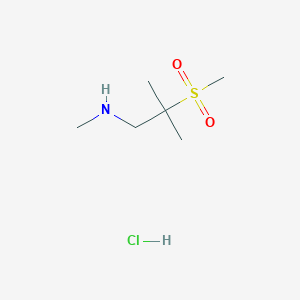
(2-メチルスルホニル-2-メチルプロピル)(メチル)アミン塩酸塩
説明
(2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride is a useful research compound. Its molecular formula is C6H16ClNO2S and its molecular weight is 201.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
(2-メチルスルホニル-2-メチルプロピル)(メチル)アミン塩酸塩: は、有機合成において貴重な試薬です。アミンとスルホニル官能基の両方を含むその構造は、複雑な分子の合成のための汎用性の高い中間体になります。 スルホニル基を他の化合物に導入するために使用でき、これは医薬品化学で広く使用されているスルホンアミドのクラスの生成における重要なステップです .
触媒
この化合物のスルホニル基は、触媒サイクルにおいて脱離基として作用し、さまざまな化学変換を促進することができます。 この特性は、特に遷移金属触媒反応で有用であり、ここで化合物はリガンドとして働き、金属中心の電子環境を改変し、それによって反応結果に影響を与えます .
材料科学
材料科学では、(2-メチルスルホニル-2-メチルプロピル)(メチル)アミン塩酸塩は、材料の表面特性の改変に使用できます。 ポリマー鎖にグラフトする能力は、表面の疎水性または親水性を変更するために使用でき、これは特殊なコーティングや接着剤を作成する上で不可欠です .
分析化学
分析標準として、この化合物は、高速液体クロマトグラフィー(HPLC)またはガスクロマトグラフィー(GC)による定量分析に使用できます。 これは、複雑な混合物中の同様の化合物の同定と定量のための基準点として役立ちます .
医薬品研究
医薬品研究では、この化合物の構造的特徴は、薬物候補の合成のための潜在的な前駆体になります。 そのスルホニル基は、多くの医薬品に共通する部分であり、アミン基は、新しい医薬品を開発するための多様化のポイントを提供します .
農薬開発
(2-メチルスルホニル-2-メチルプロピル)(メチル)アミン塩酸塩に見られるスルホニル基とアミン基は、さまざまな農薬にも見られます。 これは、除草剤、殺虫剤、殺菌剤の合成のための出発物質として使用でき、作物保護のための新しい製剤の開発に貢献します .
生物活性
(2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride features a methanesulfonyl group attached to a branched alkyl chain, which may influence its interaction with biological targets. The compound's solubility and stability in aqueous solutions make it suitable for various biological assays.
Antimicrobial Activity
Research indicates that compounds with a similar dimethylamine pharmacophore exhibit antimicrobial properties . For instance, derivatives of dimethylamine have shown effectiveness against various bacterial strains, suggesting that (2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride may possess similar activity due to structural similarities .
Table 1: Comparative Antimicrobial Activity of Dimethylamine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Dimethylamine Derivative A | E. coli | 32 µg/mL |
| Dimethylamine Derivative B | Staphylococcus aureus | 16 µg/mL |
| (2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride | Unknown (Pending Study) | TBD |
Anti-inflammatory Effects
Preliminary studies suggest potential anti-inflammatory effects of related compounds. For example, certain sulfonamide derivatives have demonstrated significant inhibition of inflammatory pathways, which may be relevant for the biological activity of (2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride .
The precise mechanism through which (2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in inflammatory and microbial pathways.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various sulfonamide derivatives, compounds structurally similar to (2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride exhibited MIC values comparable to established antibiotics. This suggests a potential for development as an alternative antimicrobial agent .
Case Study 2: In Vitro Anti-inflammatory Activity
Another study highlighted the anti-inflammatory properties of related compounds in vitro, showing a reduction in pro-inflammatory cytokines when treated with similar sulfonamide structures. This indicates that (2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride could also modulate inflammatory responses .
特性
IUPAC Name |
N,2-dimethyl-2-methylsulfonylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S.ClH/c1-6(2,5-7-3)10(4,8)9;/h7H,5H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUGGPFMIAZDIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















